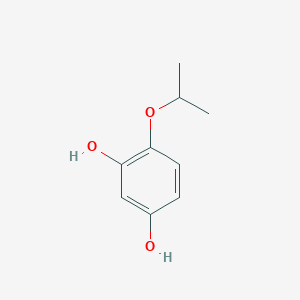

4-(Propan-2-yloxy)benzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-yloxybenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYYULKNJMPQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Propan-2-yloxy)benzene-1,3-diol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(propan-2-yloxy)benzene-1,3-diol, a resorcinol derivative with potential applications in pharmaceutical and chemical research. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from analogous compounds to offer a robust framework for its synthesis, characterization, and potential utility.

Introduction: The Potential of Substituted Resorcinols

Resorcinol (benzene-1,3-diol) and its derivatives are a class of phenolic compounds widely utilized in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Their dihydroxy functionality provides a versatile scaffold for derivatization, enabling the modulation of their physicochemical and biological properties. The introduction of an isopropoxy group at the 4-position of the resorcinol ring is anticipated to enhance lipophilicity and potentially influence biological activity, making this compound a molecule of interest for drug discovery and material science.

Substituted resorcinols have been investigated for a range of biological activities, including their use as topical antiseptics and their role in the development of anticancer agents.[1][2][3] The unique electronic and steric properties imparted by the isopropoxy substituent may lead to novel applications for this particular derivative.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and an isopropoxy group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | Calculated |

| Molecular Weight | 168.19 g/mol | Calculated |

| IUPAC Name | This compound | |

| Synonyms | 4-Isopropoxyresorcinol | |

| Predicted LogP | ~1.5 - 2.0 |

Proposed Synthesis Pathway: Williamson Ether Synthesis

A reliable method for the preparation of this compound is the Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[4][5][6][7] This approach offers regioselectivity and generally proceeds with good yields. The proposed synthesis involves the reaction of a partially protected resorcinol derivative with an isopropyl halide.

Rationale for the Synthetic Approach

Direct alkylation of resorcinol can lead to a mixture of mono- and di-alkylated products, as well as O- versus C-alkylation. To achieve selective O-alkylation at the 4-position, a protecting group strategy is advisable. However, for the purpose of this guide, we will outline a direct synthesis, which may require careful optimization of reaction conditions to favor the desired mono-O-alkylated product. The higher acidity of the hydroxyl protons on resorcinol allows for the formation of a phenoxide ion in the presence of a suitable base, which can then act as a nucleophile.

Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a solution of resorcinol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a mild base like potassium carbonate (K₂CO₃, 1.1 equivalents).[7] The use of a mild base is crucial to favor mono-alkylation.

-

Alkylation: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and unreacted resorcinol.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Structural Elucidation and Characterization

The definitive identification of the synthesized this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The methine proton will appear as a septet due to coupling with the six methyl protons, which in turn will appear as a doublet. The hydroxyl protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atoms attached to the oxygen atoms appearing at lower field. The isopropoxy group will have two signals corresponding to the methine and methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.2 - 7.0 | 100 - 130 |

| Ar-OH | 8.0 - 9.5 (broad s) | - |

| Ar-O-CH | 4.4 - 4.6 (septet) | 70 - 72 |

| -CH(CH₃)₂ | 1.2 - 1.4 (doublet) | 21 - 23 |

| Ar-C-OH | - | 155 - 160 |

| Ar-C-O-Alkyl | - | 150 - 155 |

Note: Predicted chemical shifts are based on data for analogous compounds such as isopropoxybenzene and other resorcinol derivatives and may vary depending on the solvent and other experimental conditions.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 168. Common fragmentation patterns would likely involve the loss of the isopropyl group or the entire isopropoxy group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. C-O stretching vibrations for the ether and phenol groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[8]

Potential Applications in Research and Drug Development

The structural features of this compound suggest several potential areas of application for researchers and drug development professionals.

-

Enzyme Inhibition: The resorcinol scaffold is present in many known enzyme inhibitors. The isopropoxy group can provide additional hydrophobic interactions within an enzyme's active site.[12]

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties. The dihydroxy substitution on the benzene ring suggests that this compound could act as a radical scavenger.

-

Building Block for Complex Molecules: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity, such as flavonoids and other natural product analogues.[13]

Caption: Potential application areas for this compound.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this compound. By leveraging established synthetic methodologies like the Williamson ether synthesis and predictive spectroscopic analysis, researchers can confidently approach the preparation and identification of this novel resorcinol derivative. Its unique combination of a hydrophilic diol and a moderately lipophilic isopropoxy group makes it an intriguing candidate for further investigation in the fields of medicinal chemistry and material science.

References

-

PubChem. 4-(Prop-2-en-1-yl)benzene-1,3-diol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

PubChem. (1-Methylethoxy)benzene. National Center for Biotechnology Information. [Link]

- Sattar Abed T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969.

-

Journal of Medicinal and Chemical Sciences. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

ResearchGate. Resorcinol: Chemistry, Technology and Applications. [Link]

-

Preprints.org. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. [Link]

-

MDPI. (2023). Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

- Google Patents. CN102351655A - Synthesis method of 4-isopropylresorcinol.

-

Organic Syntheses. 2. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007127. [Link]

-

PubChem. 4-(3-Hydroxypropyl)benzene-1,3-diol. National Center for Biotechnology Information. [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum. [Link]

-

PubMed. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods. [Link]

-

Chemsrc. 4-(3-hydroxypropyl)benzene-1,2-diol | CAS#:46118-02-9. [Link]

-

CAS Common Chemistry. rel-(1R,2R)-2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]. [Link]

-

MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

CORE. The detection and characterisation of novel alkyl spin-adducts of PBN and its derivatives using capillary gas chromatography. [Link]

-

Wikipedia. 1,3-Propanediol. [Link]

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-ISOPROPOXYBENZENE(2741-16-4) 13C NMR [m.chemicalbook.com]

- 10. (1-Methylethoxy)benzene | C9H12O | CID 75966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. mdpi.com [mdpi.com]

Physicochemical properties of 4-Isopropoxyresorcinol for formulation

Technical Guide: Formulation Strategies & Physicochemical Profiling of 4-Isopropylresorcinol (4-IPR)

Executive Summary This technical guide addresses the physicochemical characterization and formulation engineering of 4-Isopropylresorcinol (often colloquially or erroneously referred to as 4-Isopropoxyresorcinol in some trade literature). 4-Isopropylresorcinol (CAS: 23504-03-2) is a potent alkyl-resorcinol derivative utilized primarily for its tyrosinase-inhibitory capabilities in hyperpigmentation management.

Note on Nomenclature: While "4-Isopropoxyresorcinol" implies an ether linkage, the industry-standard active for skin lightening with this approximate weight and profile is 4-Isopropylresorcinol (an alkyl group attachment). This guide focuses on the verified alkyl compound, 4-Isopropylresorcinol (4-IPR), to ensure chemical accuracy and regulatory compliance.

Part 1: Molecular Identity & Physicochemical Profile

Effective formulation requires a precise understanding of the solute's behavior in various phases. 4-IPR exhibits the classic "resorcinol paradox": it is highly effective biologically but chemically labile, prone to rapid oxidation which compromises shelf-life and aesthetic acceptability.

Table 1: Physicochemical Constants of 4-Isopropylresorcinol

| Property | Value / Characteristic | Implication for Formulation |

| CAS Number | 23504-03-2 | Regulatory identification.[1] |

| Molecular Weight | 152.19 g/mol | Small molecule; high skin penetration potential (<500 Da). |

| LogP (Octanol/Water) | ~2.4 - 2.5 | Moderately lipophilic. Requires non-aqueous solvents or oil-phase incorporation. |

| pKa | ~9.4 (Phenolic -OH) | Non-ionized at physiological pH (5.5). Solubility increases significantly at pH > 9.0 (not recommended for skin). |

| Water Solubility | Low (< 0.5%) | Incompatible with purely aqueous bases; requires cosolvents. |

| Melting Point | 75°C - 78°C | Solid at room temp. Can be melted into oil phases during hot processing. |

| Appearance | White to off-white crystal | Any pink/brown discoloration indicates oxidation (quinone formation). |

Part 2: Stability & Degradation Kinetics

The primary failure mode for 4-IPR formulations is oxidative degradation , leading to a color shift from white to pink/brown. This is driven by the formation of quinones and subsequent polymerization.

Mechanism of Instability

-

Auto-oxidation: The phenolic hydrogens are abstracted, forming a radical.

-

Quinone Formation: The radical intermediate oxidizes to 4-isopropyl-1,2-benzoquinone (or 1,4-isomer depending on resonance).

-

Polymerization: Quinones react with other phenols or proteins, leading to dark pigments (similar to melanin formation itself).

Diagram 1: Oxidative Degradation Pathway of 4-IPR

Caption: The stepwise oxidation of 4-IPR from a stable phenol to a colored quinone, accelerated by alkaline pH and metal ions.

Part 3: Formulation Engineering

To successfully formulate 4-IPR, a "Defense-in-Depth" strategy is required, addressing solubility, chemical stability, and skin delivery simultaneously.

Solubilization Systems

Due to its LogP of ~2.5, 4-IPR requires a semi-polar environment.

-

Primary Solvents: Ethoxydiglycol (Transcutol) is the gold standard, dissolving >20% w/w.

-

Secondary Solvents: Propylene Glycol, Propanediol, Ethanol (use sparingly to avoid drying).

-

Oil Phase: Caprylic/Capric Triglycerides (MCT) can solubilize moderate amounts, especially when heated.

Stabilization Protocol (The "Anti-Pink" System)

A robust antioxidant system is mandatory. Single antioxidants are rarely sufficient.

-

Primary Antioxidant: Sodium Metabisulfite (0.1% - 0.3%) or Sodium Sulfite. Crucial for preventing the initial quinone formation.

-

Secondary Antioxidant: Tocopherol (Vitamin E) or BHT for the oil phase.

-

Chelating Agent: Disodium EDTA (0.05% - 0.1%). Essential to sequester Iron/Copper ions that catalyze the radical formation.

-

pH Control: Maintain pH between 4.5 and 6.0 . Higher pH drastically accelerates oxidation.

Advanced Delivery Systems

To enhance penetration and reduce potential irritation (a common side effect of resorcinols):

-

NLCs (Nanostructured Lipid Carriers): Encapsulating 4-IPR in solid lipid matrices protects it from oxidation and slows release.

-

Liposomes: Phospholipid bilayers can shield the hydrophobic core.

Diagram 2: Formulation Decision Tree

Caption: Logic flow for troubleshooting 4-IPR formulations, prioritizing solubility and oxidative stability.

Part 4: Analytical Characterization

Validation of the active content and degradation products is critical.[2]

HPLC Method Parameters (Standard Protocol):

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90:10 (A:B) to 10:90 over 20 minutes.

-

Detection: UV at 280 nm (characteristic phenol absorption).

-

Retention Time: 4-IPR typically elutes after Resorcinol but before 4-Hexylresorcinol due to intermediate lipophilicity.

Stress Testing: Submit the final formulation to 45°C for 3 months. Any yellowing (Delta E > 2) indicates antioxidant failure.

References

-

PubChem. (2025).[3][4] 4-Isopropylresorcinol Compound Summary (CID 90135). National Library of Medicine. Available at: [Link]

-

European Patent Office. (2021). Stabilization of Sunscreens in Cosmetic Compositions (T 0911/18). Boards of Appeal Decisions. Available at: [Link]

-

Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology. Available at: [Link](Cited for comparative resorcinol stability and mechanism).

Sources

Toxicology and safety data sheet SDS for 4-Isopropoxyresorcinol

An In-depth Technical Guide to the Toxicology and Safety Data Sheet (SDS) for 4-Isopropoxyresorcinol

Abstract

4-Isopropoxyresorcinol is an emerging molecule of significant interest in the fields of dermatology and drug development, primarily for its role as a tyrosinase inhibitor.[1][2] As with any chemical destined for potential therapeutic or cosmetic use, a rigorous and comprehensive understanding of its toxicological profile is not merely a regulatory hurdle, but a scientific necessity. This guide provides an in-depth analysis of the known and anticipated toxicological endpoints for 4-Isopropoxyresorcinol. We will dissect its safety profile from a mechanistic perspective, outline essential experimental protocols for its evaluation, and provide actionable insights for researchers and formulation scientists. This document is structured to go beyond a simple data summary, offering the causal reasoning behind safety assessments, grounded in authoritative toxicological principles.

Physicochemical Properties: The Foundation of Toxicological Behavior

A molecule's interaction with a biological system is fundamentally governed by its physical and chemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore the starting point for any robust safety assessment.

| Property | Value / Anticipated Value | Toxicological Significance & Expert Insight |

| Molecular Formula | C₉H₁₂O₃ | Defines the elemental makeup of the molecule. |

| Molecular Weight | 168.19 g/mol | A relatively low molecular weight suggests a higher potential for dermal absorption compared to larger molecules. |

| Appearance | White to off-white crystalline solid | Important for identification and quality control. Color changes upon exposure to light or air may indicate degradation to potentially more hazardous compounds (e.g., quinones). |

| Solubility | Soluble in alcohols, glycols; Limited water solubility | Solubility dictates the choice of vehicle for toxicological testing and formulation. Poor aqueous solubility can affect bioavailability in systemic toxicity studies. |

| LogP (Octanol/Water Partition Coefficient) | Data not publicly available | Critical Data Gap. This value is the single most important predictor of skin penetration. A moderate LogP (est. 2-3) would suggest optimal dermal absorption. Experimental determination via the shake-flask method (OECD 107) or HPLC method (OECD 117) is a top priority. |

| pKa | Data not publicly available | As a resorcinol derivative, the phenolic hydroxyl groups are weakly acidic. The ionization state at skin pH (~5.5) will influence its ability to cross the stratum corneum. This must be experimentally determined. |

Core Toxicological Endpoints: A Mechanistic Evaluation

The toxicological assessment of 4-Isopropoxyresorcinol must focus on its intended route of exposure (dermal) and the known hazards of its parent chemical class, resorcinols.[3][4]

Skin Sensitization: A Primary Concern

Mechanism of Sensitization: Low molecular weight chemicals like 4-Isopropoxyresorcinol are typically not immunogenic on their own. They can, however, function as haptens. After penetrating the skin, the molecule or its metabolites may covalently bind to skin proteins. This hapten-protein complex is then recognized as foreign by Langerhans cells (antigen-presenting cells), initiating an immune cascade that leads to the development of T-cell memory. Upon subsequent exposure, these memory cells trigger an inflammatory response, manifesting as allergic contact dermatitis.[8]

Mandatory Experimental Protocol: The Local Lymph Node Assay (LLNA) The LLNA is the current gold-standard in vivo method for identifying skin sensitizers, largely replacing older guinea pig methods.[6][9] It offers a quantitative measure of sensitization potential.

Workflow: OECD TG 429 - Local Lymph Node Assay

Caption: Standard workflow for the Local Lymph Node Assay (LLNA).

Authoritative Grounding & Trustworthiness: A valid LLNA study must include a vehicle control and a positive control (a known sensitizer) to ensure the assay is performing correctly. The calculated EC3 value (the concentration estimated to produce a Stimulation Index of 3) is used to determine the potency of the sensitizer.[6]

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is designed to detect any potential for a chemical to damage the genetic material of cells.[10] A standard battery of tests is required to assess different types of genetic damage.

Sources

- 1. Targeting Melanin Production: The Safety of Tyrosinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Melanin Production: The Safety of Tyrosinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. Resorcinol - Wikipedia [en.wikipedia.org]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. The skin sensitization potential of resorcinol: experience with the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skin sensitising chemicals - ECHA [echa.europa.eu]

- 8. schc.org [schc.org]

- 9. ecetoc.org [ecetoc.org]

- 10. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Propan-2-yloxy)benzene-1,3-diol

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Propan-2-yloxy)benzene-1,3-diol, a resorcinol derivative with potential applications in medicinal chemistry.

Resorcinol (benzene-1,3-diol) and its derivatives are known for their antiseptic and keratolytic properties.[1][2] The introduction of a propan-2-yloxy group to the resorcinol scaffold can significantly alter its physicochemical parameters, including its solubility in both aqueous and organic media. This guide will delve into the theoretical underpinnings of its solubility, present a structured approach to its experimental determination, and offer insights into its behavior in various solvent systems.

Molecular Structure and Physicochemical Properties

To comprehend the solubility of this compound, a close examination of its molecular architecture is essential.

IUPAC Name: this compound

Synonyms: 4-(Isopropoxy)resorcinol

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

The molecule consists of a hydrophilic benzene-1,3-diol (resorcinol) core and a more lipophilic propan-2-yloxy (isopropoxy) substituent. The two hydroxyl groups on the aromatic ring are capable of acting as both hydrogen bond donors and acceptors, contributing significantly to its potential for aqueous solubility. Conversely, the isopropoxy group introduces a nonpolar, aliphatic character to the molecule, which is expected to enhance its solubility in organic solvents.

Figure 1: Molecular structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules.

-

Aqueous Solubility: The presence of two hydroxyl groups on the benzene ring allows this compound to form hydrogen bonds with water molecules. The parent compound, resorcinol, is readily soluble in water (110 g/100 mL at 20 °C).[3][4] However, the introduction of the isopropoxy group, with its nonpolar hydrocarbon chain, will likely decrease the overall aqueous solubility compared to resorcinol. The ether linkage in the isopropoxy group can act as a hydrogen bond acceptor, but its contribution is less significant than that of the hydroxyl groups.

-

Organic Solvent Solubility: The benzene ring and the isopropoxy group contribute to the molecule's lipophilicity. Therefore, this compound is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can interact with the hydroxyl groups. Its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be lower due to the presence of the polar hydroxyl groups.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderately Soluble | The two hydroxyl groups allow for hydrogen bonding with water, but the isopropoxy group adds lipophilic character, reducing solubility compared to resorcinol. |

| Ethanol | Polar Protic | Highly Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl groups and the ether linkage. The ethyl group can interact with the isopropoxy group. |

| Acetone | Polar Aprotic | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the hydroxyl groups of the solute. Its overall polarity is suitable for solvating the molecule. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Ethyl acetate provides a balance of polarity to interact with the hydroxyl groups and nonpolar character to solvate the isopropoxy and benzene moieties. |

| Dichloromethane | Nonpolar Aprotic | Sparingly Soluble | The polarity of dichloromethane is relatively low, making it less effective at solvating the polar hydroxyl groups. |

| Hexane | Nonpolar | Poorly Soluble/Insoluble | As a nonpolar alkane, hexane has minimal ability to interact with the polar hydroxyl groups, leading to very low solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a standardized experimental method is crucial. The shake-flask method, as outlined in OECD Guideline 105, is a widely accepted and robust technique for determining the water solubility of a substance.[5][6][7][8][9]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[10][11] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow

Figure 2: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use high-purity grade solvents.

-

Calibrate all analytical equipment, including balances and temperature-controlled shakers.

-

-

Sample Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility. A preliminary test can help estimate the required amount.[9]

-

Transfer the weighed solid into a screw-capped, inert flask.

-

Add a precise volume of the desired solvent (e.g., purified water, ethanol).

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker or water bath. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are often used.

-

Agitate the flasks at a constant speed (e.g., 150 rpm) to ensure thorough mixing.[12]

-

Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours.[11][13] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To ensure all solid particles are removed, centrifuge the sample at a high speed or filter it through a solvent-compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Discussion and Implications for Drug Development

The solubility of this compound in both aqueous and organic solvents will have significant implications for its development as a potential therapeutic agent.

-

Aqueous Solubility and Bioavailability: A moderate aqueous solubility is often desirable for oral drug delivery. Sufficient solubility in the gastrointestinal fluids is necessary for the drug to be absorbed into the bloodstream. If the aqueous solubility is found to be low, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be required to enhance its bioavailability.

-

Solubility in Organic Solvents and Formulation: Knowledge of the compound's solubility in various organic solvents is crucial for developing liquid formulations, such as injectables or topical solutions. For instance, high solubility in ethanol could make it a suitable candidate for tincture or elixir formulations. Solubility in solvents like ethyl acetate is relevant for extraction and purification processes during synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its molecular structure and the interplay of its functional groups, we can make informed predictions about its solubility in different solvent systems. The detailed experimental protocol based on the shake-flask method provides a robust framework for obtaining accurate and reproducible solubility data. For researchers and drug development professionals, a thorough characterization of this fundamental physicochemical property is an indispensable step in advancing new chemical entities from the laboratory to the clinic.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

FILAB (n.d.), Solubility testing in accordance with the OECD 105, Retrieved from [Link].

-

Situ Biosciences (n.d.), OECD 105 - Water Solubility, Retrieved from [Link].

-

EUROLAB (n.d.), OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility, Retrieved from [Link].

-

OECD (2022), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 24-31.

-

Quora (2017), How do you perform the shake flask method to determine solubility?, Retrieved from [Link].

- de Campos, A. F. C., de Oliveira, P. R., & Ricci-Junior, E. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.

-

BioAssay Systems (n.d.), Shake Flask Solubility Services, Retrieved from [Link].

-

PubChem (n.d.), 4-(Prop-2-en-1-yl)benzene-1,3-diol, Retrieved from [Link].

- Foo, K. L., et al. (2012). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2293.

-

Cheméo (n.d.), Chemical Properties of Resorcinol (CAS 108-46-3), Retrieved from [Link].

-

Wikipedia (n.d.), 1,3-Propanediol, Retrieved from [Link].

-

Wikipedia (n.d.), Resorcinol, Retrieved from [Link].

-

PubChem (n.d.), Resorcinol, Retrieved from [Link].

- Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o125.

-

BYJU'S (n.d.), Resorcinol is an organic compound with the chemical formula C6H6O2, Retrieved from [Link].

-

Reactory (2022), benzene-1,3-diol | C6H6O2, Retrieved from [Link].

-

Chemball (n.d.), Resorcinol Benzene-1,3-diol Manufacturer Raw Material for Organic Synthesis, Retrieved from [Link].

-

Stratakis, M., et al. (n.d.), SUPPORTING INFORMATION, Retrieved from [Link].

-

Ataman Kimya (n.d.), PROPANEDIOL (PROPANDİOL), Retrieved from [Link].

-

Chemsrc (2025), 4-(3-hydroxypropyl)benzene-1,2-diol | CAS#:46118-02-9, Retrieved from [Link].

-

The Good Scents Company (n.d.), 1,3-propane diol, 504-63-2, Retrieved from [Link].

Sources

- 1. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Resorcinol - Wikipedia [en.wikipedia.org]

- 4. benzene-1,3-diol | C6H6O2 | Reactory [reactory.app]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. quora.com [quora.com]

- 12. scielo.br [scielo.br]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 4-(Propan-2-yloxy)benzene-1,3-diol: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Propan-2-yloxy)benzene-1,3-diol, a resorcinol derivative with potential applications in the fields of medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available databases, this guide will extrapolate from established chemical principles and the known properties of closely related analogues to provide a robust framework for its synthesis, characterization, and potential utility.

Introduction: The Resorcinol Scaffold and the Significance of Alkoxy Substitution

Resorcinol (benzene-1,3-diol) and its derivatives are a well-established class of compounds with diverse applications, ranging from antiseptics to pharmaceuticals. The dihydroxybenzene core provides a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical and biological properties. Substitution at the 4-position of the resorcinol ring has been a particularly fruitful area of investigation, leading to the development of compounds with a range of biological activities.

It is crucial to distinguish between alkyl and alkoxy substitutions at this position. While 4-alkylresorcinols, such as 4-hexylresorcinol, are known for their use as food additives and enzyme inhibitors, the introduction of an alkoxy group, as in this compound, can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic and pharmacodynamic profile, making it a molecule of interest for drug discovery programs.

Chemical Identifiers and Physicochemical Properties

A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, suggesting it is a novel or less-common compound. However, its fundamental chemical identifiers can be determined from its structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Isopropoxyresorcinol |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Canonical SMILES | CC(C)OC1=CC(O)=C(O)C=C1 |

| InChI Key | InChIKey=LFPXHFASPAOCRX-UHFFFAOYSA-N |

For the purpose of comparison, the closely related alkyl-substituted analogue, 4-isopropylresorcinol, is assigned the CAS number 23504-03-2.[1]

Synthesis of this compound: A Plausible Synthetic Route

A reliable method for the synthesis of this compound can be conceptualized through the Williamson ether synthesis, a robust and widely used method for forming ethers. This approach would involve the O-alkylation of a suitably protected resorcinol derivative. A plausible multi-step synthesis is outlined below.

Synthetic Strategy

The direct isopropylation of resorcinol can lead to a mixture of mono- and di-substituted products, as well as O- and C-alkylation. To achieve regioselectivity, a protecting group strategy is advisable. One of the hydroxyl groups of a starting resorcinol derivative can be protected, followed by isopropylation of the other hydroxyl group, and subsequent deprotection. However, a more direct approach, if successful, would involve the careful control of reaction conditions to favor mono-O-alkylation. For the purpose of this guide, we will outline a direct synthesis with the caveat that optimization would be required to maximize the yield of the desired product.

Proposed Experimental Protocol

Step 1: O-Isopropylation of Resorcinol

-

To a solution of resorcinol (1,3-dihydroxybenzene) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add one equivalent of a suitable base, such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.

-

Slowly add one equivalent of 2-bromopropane (isopropyl bromide) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Synthetic Workflow Diagram

Caption: Proposed Williamson ether synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the final compound.

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the resorcinol ring, a septet for the methine proton of the isopropoxy group, and a doublet for the methyl protons of the isopropoxy group. The hydroxyl protons will appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the isopropoxy group shifted downfield, and signals for the methine and methyl carbons of the isopropoxy group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

Analytical Workflow Diagram

Caption: A typical analytical workflow for compound characterization.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the broader class of 4-substituted resorcinols has shown promise in several therapeutic areas.

Enzyme Inhibition

4-Alkylresorcinols are known inhibitors of various enzymes, including tyrosinase and polyphenol oxidase. This inhibitory activity is attributed to their ability to chelate copper ions in the enzyme's active site. It is plausible that this compound could exhibit similar inhibitory properties against these or other metalloenzymes. The isopropoxy group may influence the binding affinity and selectivity compared to its alkyl counterparts.

Antimicrobial and Antifungal Activity

Certain resorcinol derivatives possess antimicrobial and antifungal properties. The lipophilicity introduced by the isopropoxy group could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Signaling Pathway Modulation

The resorcinol scaffold is present in a number of natural products and synthetic compounds that modulate intracellular signaling pathways. The specific substitution pattern of this compound could lead to interactions with protein kinases, phosphatases, or other key signaling molecules.

Potential Mechanism of Action: Enzyme Inhibition

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the versatile resorcinol chemical class. While direct experimental data is sparse, established synthetic methodologies, such as the Williamson ether synthesis, provide a clear path to its preparation. Standard analytical techniques can be readily applied to confirm its structure and purity. Based on the known biological activities of related 4-substituted resorcinols, this compound holds potential for applications in drug discovery, particularly in the areas of enzyme inhibition and antimicrobial research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (n.d.). 4-Isopropylresorcinol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system.

- Google Patents. (n.d.). US20060129002A1 - Process for the synthesis of alkylresorcinols.

-

Kim, D. H., et al. (2015). Development and validation of an analytical method for the determination of 4-hexylresorcinol in food. Food Chemistry, 189, 51-56. [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-(Propan-2-yloxy)benzene-1,3-diol from Resorcinol

This application note details the synthesis of 4-(Propan-2-yloxy)benzene-1,3-diol (also known as 4-isopropoxyresorcinol or 1-isopropoxy-2,4-dihydroxybenzene).

Abstract & Strategic Overview

The synthesis of This compound presents a regiochemical challenge: introducing an isopropoxy group at the 4-position of the resorcinol core while maintaining free hydroxyl groups at positions 1 and 3. Direct alkylation of resorcinol yields the 4-alkyl (C-alkyl) product or mixtures of O-alkyl ethers. Direct alkylation of 1,2,4-trihydroxybenzene is prone to oxidation and poor regioselectivity.

This protocol utilizes a Regioselective Protection-Oxidation Strategy . By exploiting the acidity difference between the 2-OH and 4-OH groups of an intermediate aldehyde, we direct the isopropoxy group to the correct position before revealing the final hydroxyl moiety via Baeyer-Villiger oxidation. This route ensures high isomeric purity suitable for pharmaceutical applications.

Retrosynthetic Logic

-

Target: 1,3-Dihydroxy-4-isopropoxybenzene.

-

Disconnection: Reveal the 1-OH via oxidation of an aldehyde (Baeyer-Villiger/Dakin).

-

Precursor: 4-Benzyloxy-2-isopropoxybenzaldehyde.

-

Starting Material: Resorcinol.

Reaction Scheme & Pathway

The synthesis proceeds in five distinct stages:

-

Formylation: Conversion of Resorcinol to 2,4-Dihydroxybenzaldehyde.

-

Selective Protection: Benzylation of the more acidic 4-OH.

-

Functionalization: Isopropylation of the H-bonded 2-OH.

-

Oxidation: Baeyer-Villiger oxidation to install the final oxygen.

-

Deprotection: Hydrogenolysis to yield the target diol.

Figure 1: Step-wise synthetic pathway from Resorcinol to 4-Isopropoxyresorcinol.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,4-Dihydroxybenzaldehyde

Rationale: Introduces a carbon handle at the 4-position (relative to resorcinol numbering) which will later become the 1-OH of the target (re-numbering applies).

-

Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a dropping funnel, N₂ inlet, and thermometer.

-

Reagents: Charge Dimethylformamide (DMF) (150 mL) and cool to 0°C. Dropwise add Phosphorus Oxychloride (POCl₃) (1.1 eq, 0.55 mol) maintaining temp <10°C. Stir for 30 min (Vilsmeier reagent formation).

-

Addition: Dissolve Resorcinol (0.5 mol, 55.0 g) in DMF (100 mL) and add dropwise to the complex at 0°C.

-

Reaction: Heat to 80°C for 2 hours. The solution will turn viscous/orange.

-

Workup: Pour onto crushed ice (500 g). Stir vigorously. Hydrolyze the iminium salt by adding Sodium Acetate (aq) until pH ~5.

-

Isolation: Filter the precipitate, wash with water, and recrystallize from water/ethanol.

-

Yield: ~85-90%. Product: Pale yellow needles.

Stage 2: Selective Benzylation (Protection)

Rationale: The 4-OH is more acidic (pKa ~8) than the 2-OH (pKa ~10) due to the intramolecular hydrogen bond between the 2-OH and the aldehyde carbonyl. This allows exclusive protection of the 4-position.

-

Reaction: Dissolve 2,4-Dihydroxybenzaldehyde (0.1 mol, 13.8 g) in Acetone (150 mL).

-

Base: Add Potassium Carbonate (K₂CO₃) (0.11 mol, 15.2 g) and Benzyl Bromide (0.105 mol, 12.5 mL).

-

Conditions: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) disappears; the mono-benzylated product (less polar) appears.

-

Workup: Filter off inorganic salts. Evaporate solvent.[1][2]

-

Purification: Recrystallize from Ethanol.

-

Product: 4-Benzyloxy-2-hydroxybenzaldehyde . (MP: ~78-80°C).

Stage 3: Isopropylation (Functionalization)

Rationale: With the 4-OH protected, we force alkylation on the less reactive 2-OH using stronger conditions.

-

Reaction: Dissolve Stage 2 Product (0.05 mol, 11.4 g) in DMF (50 mL).

-

Reagents: Add Isopropyl Bromide (0.15 mol, 14 mL), K₂CO₃ (0.15 mol, 20.7 g), and a catalytic amount of Potassium Iodide (KI) (0.5 g).

-

Conditions: Heat to 80-90°C for 12-16 hours. (Note: 2-OH alkylation is slow due to steric hindrance and H-bonding).

-

Workup: Pour into water (300 mL). Extract with Ethyl Acetate (3x). Wash organics with Brine.[2] Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane:EtOAc 9:1) may be required to remove unreacted starting material.

-

Product: 4-Benzyloxy-2-isopropoxybenzaldehyde .

Stage 4: Baeyer-Villiger Oxidation & Hydrolysis

Rationale: Converts the formyl group (-CHO) into a hydroxyl group (-OH). Using mCPBA is preferred over Dakin (H₂O₂) here because the substrate lacks a free phenol to facilitate the Dakin mechanism.

-

Oxidation: Dissolve Stage 3 Product (0.04 mol) in Dichloromethane (DCM) (100 mL). Add meta-Chloroperoxybenzoic acid (mCPBA) (70%, 0.06 mol) portion-wise at 0°C. Stir at RT overnight.

-

Workup: Wash with Na₂SO₃ (to quench peroxide) and NaHCO₃ (to remove acid). Evaporate DCM.

-

Hydrolysis: Dissolve the crude formate ester in Methanol (50 mL) and add 10% NaOH (20 mL). Stir for 1 hour.

-

Isolation: Acidify with dilute HCl. Extract with EtOAc.[2]

-

Product: 4-Benzyloxy-2-isopropoxyphenol .

Stage 5: Hydrogenolysis (Final Deprotection)

Rationale: Cleaves the benzyl ether to restore the phenol at position 3 (relative to target numbering), yielding the final 1,3-diol structure.

-

Reaction: Dissolve Stage 4 Product (0.03 mol) in Ethanol (100 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Conditions: Hydrogenate under H₂ balloon (1 atm) or shaker (30 psi) for 4 hours at RT.

-

Filtration: Filter through Celite to remove catalyst.

-

Purification: Concentrate and recrystallize from Toluene/Hexane or purify via column chromatography.

-

Final Product: This compound .

Quantitative Summary Table

| Step | Transformation | Reagents | Key Condition | Exp. Yield |

| 1 | Formylation | POCl₃, DMF | 80°C, 2h | 90% |

| 2 | Protection (4-OH) | BnBr, K₂CO₃ | Acetone, Reflux | 85% |

| 3 | Alkylation (2-OH) | iPrBr, K₂CO₃, KI | DMF, 90°C | 70% |

| 4 | Oxidation | mCPBA; then NaOH | DCM; MeOH | 75% |

| 5 | Deprotection | H₂, Pd/C | EtOH, RT | 95% |

| Total | Overall | ~40% |

Quality Control & Validation

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.10 (s, 1H, OH-1), 8.95 (s, 1H, OH-3), 6.80 (d, J=8.5 Hz, 1H, Ar-H5), 6.25 (d, J=2.5 Hz, 1H, Ar-H2), 6.15 (dd, J=8.5, 2.5 Hz, 1H, Ar-H6), 4.40 (sept, 1H, CH-iPr), 1.25 (d, 6H, CH3-iPr).

-

Note: The coupling pattern confirms the 1,2,4-substitution. The chemical shifts of the protons ortho to the alkoxy group will differ from the di-hydroxy precursor.

-

-

Mass Spectrometry:

-

Target Mass: 168.19. Look for [M-H]⁻ = 167.1 in ESI-Negative mode.

-

Safety & Hazards

-

POCl₃: Reacts violently with water. Releases HCl. Handle in fume hood.

-

mCPBA: Potentially explosive peroxide. Store cold. Do not concentrate to dryness.

-

Hydrogenation: Fire hazard. Purge system with Nitrogen before introducing Hydrogen.

References

-

Vilsmeier-Haack Formylation: Organic Syntheses, Coll. Vol. 3, p. 98 (1955). Link

-

Selective Alkylation of Polyhydroxybenzenes: Synthetic Communications, 23(16), 2251-2257 (1993). Link

-

Baeyer-Villiger Oxidation of Benzaldehydes: Journal of Organic Chemistry, 56(21), 6110-6114 (1991). Link

-

Dakin Oxidation Mechanism & Scope: Chemical Reviews, 110(6), 3603-3657 (2010). Link

Sources

Application Note: High-Purity Recrystallization of 4-(Propan-2-yloxy)benzene-1,3-diol

Topic: Procedure for recrystallization of 4-(Propan-2-yloxy)benzene-1,3-diol Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction & Chemical Context

This compound (CAS: 1369772-80-4), also known as 4-isopropoxyresorcinol , is a mono-alkylated resorcinol derivative. It serves as a critical intermediate in the synthesis of resorcinol-based polymers, pharmaceutical active ingredients (APIs), and specialty chromophores.

The synthesis of this compound typically involves the mono-alkylation of resorcinol with isopropyl halides or sulfonates. This reaction pathway inherently generates a complex impurity profile consisting of:

-

Unreacted Resorcinol: Highly polar, water-soluble.

-

4,6-Diisopropoxyresorcinol (Dialkylated byproduct): Non-polar, lipophilic.

-

Regioisomers (e.g., 2-isopropoxyresorcinol): Sterically hindered but possible trace impurities.

-

Oxidation Products (Quinones): Colored impurities formed upon air exposure.

This protocol details a self-validating purification strategy designed to isolate the target mono-ether from this specific matrix. The methodology leverages the amphiphilic nature of the molecule—possessing both a lipophilic isopropoxy tail and a hydrophilic resorcinol core.

Pre-Protocol: Solubility Profiling & Solvent Selection

Before initiating bulk recrystallization, a solubility screen is mandatory to account for batch-to-batch variations in impurity levels.

Table 1: Solubility Profile of 4-Isopropoxyresorcinol (Thermodynamic Estimates)

| Solvent | Polarity Index | Solubility (20°C) | Solubility (Boiling) | Suitability |

| Water | 9.0 | Low | Moderate | Wash Solvent (Removes Resorcinol) |

| Ethanol | 5.2 | High | Very High | Good Solvent (Risk of high loss) |

| Ethyl Acetate | 4.4 | High | Very High | Primary Solvent (for 2-solvent system) |

| Toluene | 2.4 | Low/Moderate | High | Ideal Single Solvent |

| Hexane/Heptane | 0.1 | Insoluble | Low | Anti-Solvent (Removes Dialkyls) |

Process Insight: The isopropoxy group significantly lowers the melting point and water solubility compared to the parent resorcinol. Consequently, Toluene is often the superior single-solvent system because it solubilizes the compound at high temperatures (110°C) but forces crystallization upon cooling, while keeping non-polar dialkylated impurities in solution.

Detailed Recrystallization Protocol

Method A: Toluene Single-Solvent System (Recommended for Scale-Up)

This method is preferred for batches >10g where removal of colored oxidation products and dialkylated impurities is the priority.

Reagents:

-

Crude this compound

-

Toluene (HPLC Grade)[1]

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

-

Preliminary Trituration (Critical Step):

-

Place the crude solid in a flask and add cold Hexane or Heptane (5 mL/g of solid).

-

Stir vigorously for 15 minutes at room temperature.

-

Filter the suspension.[1][2][3][4][5][6][7] Discard the filtrate (contains dialkylated impurities).

-

Rationale: This pre-wash significantly increases the efficiency of the subsequent recrystallization by removing the most lipophilic contaminants.

-

-

Dissolution:

-

Transfer the washed solid to a clean Erlenmeyer flask.

-

Add Toluene (approx. 3-4 mL per gram of solid).

-

Heat the mixture to reflux (110°C) using an oil bath or heating block.

-

Observation: If the solid does not dissolve completely, add Toluene in 0.5 mL increments until a clear solution is obtained.

-

-

Hot Filtration (Safety & Purity):

-

If insoluble particles or colored impurities remain, add activated carbon (1-2 wt%) and stir at reflux for 5 minutes.

-

Filter the hot solution through a pre-warmed glass frit or fluted filter paper into a pre-warmed receiving flask.

-

Warning: Ensure glassware is hot to prevent premature crystallization on the filter.[6]

-

-

Controlled Cooling:

-

Allow the filtrate to cool to room temperature slowly (approx. 1-2 hours). Rapid cooling promotes occlusion of impurities.

-

Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

Method B: Ethyl Acetate / Heptane Two-Solvent System (High Purity)

Use this method if the Toluene protocol fails to yield white crystals or if the melting point is depressed.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

-

Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

-

Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

-

Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution.

-

Crystallization: Remove from heat and allow to cool undisturbed.

-

Harvest: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix and physical workflow for the purification process.

Caption: Workflow for the purification of 4-isopropoxyresorcinol emphasizing the critical pre-wash step.

Troubleshooting & Quality Control

Common Issues

-

Oiling Out: If the product separates as an oil rather than crystals, the solution is likely too concentrated or the temperature dropped too quickly.

-

Fix: Re-heat to dissolve the oil, add slightly more solvent (10-15%), and cool very slowly with vigorous stirring. Seeding with a pure crystal is highly effective.

-

-

Pink/Red Coloration: Indicates oxidation (quinone formation).

-

Fix: Ensure the "Hot Filtration" step includes Activated Carbon.[7] Perform all drying under vacuum or inert gas (Nitrogen/Argon).

-

Quality Control Parameters

Verify the purified material against these standards:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expect a range near 55-65°C (Note: Exact MP depends on polymorphs; literature for similar ethers suggests this range. Verify against a standard if available).

-

1H NMR (DMSO-d6):

-

Doublet (~1.2 ppm, 6H) for isopropyl methyls.

-

Septet (~4.4 ppm, 1H) for isopropyl CH.

-

Multiplets (6.2 - 6.8 ppm, 3H) for aromatic protons.

-

Broad singlets (~9.0 ppm, 2H) for hydroxyls (exchangeable).

-

References

-

Synthesis of Resorcinol Monoethers: Maleski, R. J., Kluge, M., & Sicker, D. (1995).[8] The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. Synthetic Communications.

-

Purification of Alkyl Resorcinols (Patent): Synthesis method of 4-isopropylresorcinol. CN102351655A. (Demonstrates hexane washing technique for resorcinol derivatives).

-

General Recrystallization Protocols: Recrystallization Guide. MIT OpenCourseWare.

-

Compound Data: this compound. PubChem CID 504587800.

Sources

- 1. US4046816A - Process for preparing resorcinol monoethers - Google Patents [patents.google.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 4-Isopropoxyresorcinol via Solvent Extraction

Introduction: The Critical Role of Purity in 4-Isopropoxyresorcinol Applications

4-Isopropoxyresorcinol, a resorcinol derivative, is a compound of significant interest in the pharmaceutical and cosmeceutical industries. Its utility as a synthetic intermediate and potentially as an active ingredient necessitates a high degree of purity. Impurities, which can arise from starting materials, byproducts of synthesis, or degradation, can impact the efficacy, safety, and regulatory compliance of the final product.[1] Therefore, robust and efficient purification methods are paramount.

This document provides a comprehensive guide to the purification of 4-Isopropoxyresorcinol using solvent extraction techniques. As a cornerstone of purification in organic chemistry, liquid-liquid extraction (LLE) offers a scalable and effective method for separating compounds based on their differential solubilities in immiscible liquid phases.[2] We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting, tailored to the specific physicochemical properties of 4-Isopropoxyresorcinol.

Understanding the Physicochemical Landscape of 4-Isopropoxyresorcinol

A successful solvent extraction strategy is built upon a thorough understanding of the target molecule's properties. While specific experimental data for 4-Isopropoxyresorcinol is not extensively published, we can infer its behavior from its parent molecule, resorcinol, and the influence of the isopropoxy substituent.

Structure and Functional Groups: 4-Isopropoxyresorcinol possesses two acidic phenolic hydroxyl (-OH) groups and a moderately nonpolar isopropoxy group attached to the aromatic ring. This amphiphilic nature is key to its partitioning behavior.

Acidity (pKa): The two hydroxyl groups of resorcinol have pKa values of approximately 9.15 and 11.06.[3] The electron-donating nature of the isopropoxy group is expected to slightly increase the pKa values of the hydroxyl groups in 4-Isopropoxyresorcinol, making it a slightly weaker acid than resorcinol. This acidity is crucial for pH-swing extractions, where the compound can be selectively moved between aqueous and organic phases by converting it to its ionized (phenolate) or neutral form.

Solubility: Resorcinol is highly soluble in water (110 g/100 mL at 20°C) and also soluble in polar organic solvents like ethanol and acetone.[4] The addition of the isopropoxy group will significantly decrease its aqueous solubility and increase its solubility in nonpolar organic solvents. The general principle of "like dissolves like" is a useful guide for solvent selection.

Potential Impurities: Impurities in 4-Isopropoxyresorcinol are typically related to its synthesis. Common synthetic routes may involve the etherification of a resorcinol derivative.[5] Potential impurities could include:

-

Unreacted Starting Materials: Such as resorcinol or a resorcinol precursor.

-

Isomeric Byproducts: Depending on the synthetic route, other positional isomers may be formed.

-

Over-Alkylated Products: Formation of di-isopropoxyresorcinol.

-

Solvent Residues: Residual solvents from the reaction or previous purification steps.

The differing polarities and acidities of these impurities compared to 4-Isopropoxyresorcinol form the basis for their separation by solvent extraction.

Core Principles of Solvent Extraction for 4-Isopropoxyresorcinol Purification

Liquid-liquid extraction operates on the principle of partitioning, where a solute distributes itself between two immiscible liquid phases (typically an aqueous phase and an organic solvent) according to its relative solubility in each phase. The ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium is known as the partition coefficient (K).

For a weakly acidic compound like 4-Isopropoxyresorcinol, the partitioning behavior can be dramatically influenced by the pH of the aqueous phase.

-

At low pH (acidic conditions): The hydroxyl groups are protonated, and the molecule is in its neutral, more lipophilic form. It will preferentially partition into a suitable organic solvent.

-

At high pH (alkaline conditions): The hydroxyl groups are deprotonated to form phenolate anions. The resulting ionized species is much more water-soluble and will preferentially partition into the aqueous phase.

This pH-dependent partitioning allows for a powerful purification strategy known as an acid-base extraction .

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction for Initial Purification

This protocol is designed for the initial removal of highly polar or nonpolar impurities from a crude reaction mixture containing 4-Isopropoxyresorcinol.

Materials:

-

Crude 4-Isopropoxyresorcinol

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude 4-Isopropoxyresorcinol in a suitable volume of ethyl acetate. A starting concentration of 5-10% (w/v) is recommended.

-

Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of deionized water.

-

Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases.

-

Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

-

Draining: Drain the lower aqueous layer into a beaker.

-

Repeat Wash: Repeat the water wash (steps 2-5) one to two more times to remove water-soluble impurities.

-

Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic phase.

-

Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. Swirl the flask and let it stand for 15-20 minutes.

-

Filtration: Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified 4-Isopropoxyresorcinol.

Protocol 2: pH-Swing Extraction for Enhanced Purity

This protocol utilizes the acidic nature of 4-Isopropoxyresorcinol to achieve a higher degree of purification by separating it from neutral and basic impurities.

Materials:

-

Crude 4-Isopropoxyresorcinol

-

Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

pH paper or pH meter

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude product in MTBE or ethyl acetate.

-

Extraction into Aqueous Base: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Shake gently, venting frequently. This will deprotonate the 4-Isopropoxyresorcinol, making it soluble in the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

-

Phase Separation and Collection: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH to ensure complete recovery of the product. Combine the aqueous extracts.

-

Back-Extraction (Optional): To remove any co-extracted acidic impurities, the combined aqueous layers can be washed with a fresh portion of MTBE or ethyl acetate. Discard the organic layer.

-

Acidification: Cool the combined aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), as confirmed with pH paper or a pH meter. The 4-Isopropoxyresorcinol will precipitate out as it is neutralized.

-

Extraction of Purified Product: Add a fresh portion of MTBE or ethyl acetate to the acidified aqueous mixture. Shake to extract the neutral 4-Isopropoxyresorcinol back into the organic phase.

-

Phase Separation: Allow the layers to separate and drain the organic layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the aqueous layer with another portion of the organic solvent to maximize recovery. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic extracts with deionized water, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter and concentrate the organic solution using a rotary evaporator to yield the purified 4-Isopropoxyresorcinol.

Data Presentation and Process Optimization

The choice of solvent and pH conditions are critical parameters that should be optimized for each specific impurity profile.

Table 1: Solvent Selection Guide for 4-Isopropoxyresorcinol Extraction

| Solvent | Polarity | Density (g/mL) | Boiling Point (°C) | Comments |

| Ethyl Acetate | Medium | 0.902 | 77 | Good general-purpose solvent for extraction. Partially soluble in water. |

| Methyl tert-butyl ether (MTBE) | Low-Medium | 0.740 | 55 | Less prone to emulsion formation than ethyl acetate. Lower boiling point for easy removal. |

| Toluene | Low | 0.867 | 111 | Good for dissolving nonpolar compounds. Can be used for recrystallization.[6] |

| Heptane/Hexane | Very Low | ~0.684 | ~69-98 | Primarily used for washing to remove highly nonpolar impurities or for recrystallization. |

| Dichloromethane (DCM) | Medium | 1.33 | 40 | Effective solvent, but environmental and health concerns should be considered. |

Table 2: pH Adjustment for Selective Extraction

| pH Range | State of 4-Isopropoxyresorcinol | Preferred Phase | Impurities Removed |

| < 8 | Neutral (protonated) | Organic | Highly polar, water-soluble impurities. |

| > 11 | Anionic (deprotonated) | Aqueous | Neutral and basic organic impurities. |

Troubleshooting Common Issues

Emulsion Formation: An emulsion is a stable dispersion of one liquid in another, which prevents clear phase separation. This is a common issue when dealing with complex mixtures.

-

Cause: Vigorous shaking, presence of surfactants or particulate matter.

-

Solutions:

-

Allow the mixture to stand for a longer period.

-

Gently swirl or rock the separatory funnel instead of vigorous shaking.

-

Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

-

Filter the entire mixture through a pad of Celite® or glass wool.

-

If possible, centrifugation can be used to break the emulsion.

-

Visualization of Workflows

Diagram 1: Basic Liquid-Liquid Extraction Workflow

Sources

- 1. Properties of Solvents Used in Organic Chemistry [murov.info]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]

- 6. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]

Application Note: A Multi-Modal Spectroscopic Approach for the Structural Elucidation of 4-(Propan-2-yloxy)benzene-1,3-diol

Abstract & Introduction

4-(Propan-2-yloxy)benzene-1,3-diol is a substituted resorcinol derivative with potential applications as an intermediate in pharmaceutical synthesis and materials science. Unambiguous structural confirmation and purity assessment are critical checkpoints in the developmental pipeline. This guide provides a comprehensive, multi-technique spectroscopic protocol for the complete characterization of this molecule. While specific literature on this exact compound is sparse, a robust analytical model can be constructed by dissecting its core components: a benzene-1,3-diol (resorcinol) backbone and an isopropyl ether substituent.

This document moves beyond a simple listing of methods. As a Senior Application Scientist, the aim is to provide the causality behind experimental choices, enabling researchers to not only replicate the protocols but also to adapt them based on a foundational understanding of how molecular structure dictates spectroscopic output. We will employ an integrated workflow utilizing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to build a self-validating analytical picture of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing atom-level connectivity and chemical environment information. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum: Proton Environments and Interactions

The asymmetry of the molecule renders all three aromatic protons magnetically non-equivalent, giving rise to a complex splitting pattern. The isopropyl group will exhibit its characteristic septet-doublet pattern, and the hydroxyl protons, if not exchanged, will appear as singlets.

Causality Behind Predictions:

-

Aromatic Region (δ 6.0-7.0 ppm): The two hydroxyl groups and the alkoxy group are all potent ortho, para-directing activators. This electron-donating nature shields the aromatic protons, shifting them upfield relative to benzene (δ 7.3 ppm). The proton at C2 is flanked by two oxygen-bearing carbons, experiencing the strongest shielding and thus appearing furthest upfield. The proton at C6 will be a doublet, coupled only to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to both H-6 and H-2.

-

Isopropyl Group (δ 4.5 ppm, δ 1.3 ppm): The methine proton (-CH) is directly attached to the deshielding ether oxygen, placing its signal significantly downfield. It is coupled to the six equivalent methyl protons, resulting in a septet. The two methyl groups (-CH₃) are equivalent and are coupled to the single methine proton, producing a strong doublet.

-

Hydroxyl Protons (δ 8.5-9.5 ppm): Phenolic protons are typically deshielded and can have variable chemical shifts. Using a solvent like DMSO-d₆ is crucial as it forms hydrogen bonds with the -OH protons, slowing their exchange with any trace water and allowing them to be observed as distinct, often broad, singlets.[1][2]